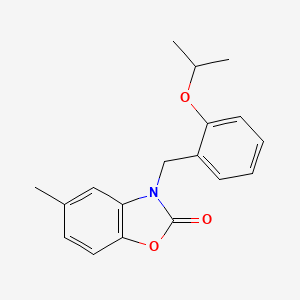

3-(2-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(2-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one” is a benzooxazole derivative. Benzooxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities and are used in drug discovery .

Synthesis Analysis

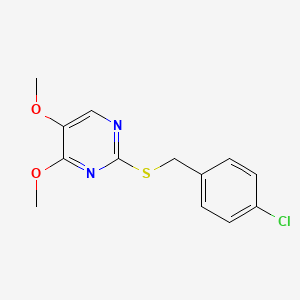

The synthesis of such a compound would likely involve the formation of the benzooxazole ring, possibly through a cyclization reaction . The isopropoxy and methyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzooxazole ring with a methyl group at the 5-position and an isopropoxy-benzyl group at the 3-position .Chemical Reactions Analysis

As a benzooxazole derivative, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic aromatic substitution reactions, nucleophilic substitution reactions, and possibly reactions at the oxazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the isopropoxy and methyl groups could influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthesis and Antioxidant Activity

One area of research involves the synthesis of novel organic compounds, such as the study conducted by Yüksek et al. (2015), which focused on synthesizing new compounds with potential antioxidant activities. They explored the physicochemical properties and in vitro antioxidant activities, comparing them to standard antioxidants, which could imply potential pharmaceutical or biochemical applications [H. Yüksek, E. Koca, Ö. Gürsoy-Kol, O. Akyıldırım, M. Çelebier (2015)].

Liquid-Crystalline Properties

Another study by Kishikawa et al. (2008) focused on the synthesis of a polymerizable benzoic acid derivative and its complexation with dipyridyl compounds. This research highlighted the fixation of multilayered structures in liquid-crystalline phases, potentially useful in materials science for developing advanced materials with specific optical or electronic properties [K. Kishikawa, A. Hirai, S. Kohmoto (2008)].

Coordination Polymers

In the field of coordination chemistry, He et al. (2020) synthesized two-dimensional coordination polymers using a deprotonated acid as an anionic ligand. This study is important for understanding the structural and functional aspects of coordination polymers, which have applications in catalysis, gas storage, and separation technologies [Yuanchun He, Zi-Han Yuan, Jie Zhang, Li-Yuan Xiao, Yan Wang, N. Xu (2020)].

Photoredox Catalysis and Larvicidal Activity

Sampaio et al. (2023) investigated the synthesis of isoxazole-5(4H)-ones through photoredox catalysis and evaluated their larvicidal activity against Aedes aegypti. This study bridges the gap between organic synthesis and public health, offering a pathway to develop new agents for mosquito control [Ana Beatriz S. Sampaio, Mônica Shigemi S. Mori, L. Albernaz, L. Espindola, C. E. Salvador, C. K. Andrade (2023)].

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-3-[(2-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-12(2)21-16-7-5-4-6-14(16)11-19-15-10-13(3)8-9-17(15)22-18(19)20/h4-10,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZQQADKAVUBCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2725782.png)

![1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2725783.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2725784.png)

![5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2725789.png)

![4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2725798.png)

![2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2725801.png)

![N-[(4-bromophenyl)sulfonyl]-N-methylglycine](/img/structure/B2725802.png)